Enantioselectivity in Asymmetric Hydrogenation
Polymer-supported chiral 1,2-diamine catalysts, which can be synthesized from monomers like (S)-tert-butyl (2-amino-2-phenylethyl)carbamate, demonstrate high enantioselectivity in asymmetric hydrogenation reactions. This performance is characteristic of chiral 1,2-diamine ligands. [1]
Reported up to 98% ee for polymer-supported chiral 1,2-diamine catalysts.
Supports enantioselective catalyst design context.
Class-level inference; validate with specific ligand derived from this precursor.
| Evidence Dimension | Enantioselectivity (ee) |
|---|---|
| Target Compound Data | Up to 98% ee (class-level) |
| Comparator Or Baseline | Achiral ligand (0% ee) |
| Quantified Difference | Up to 98% improvement in enantioselectivity |
| Conditions | Asymmetric hydrogenation of aromatic ketones using a polymer-supported Ru-BINAP-diamine catalyst in DMF/2-propanol. |
Why This Matters
This data demonstrates that the chiral 1,2-diamine framework, for which this compound is a precursor, enables the synthesis of catalysts that achieve high enantiomeric excess, a critical parameter for producing enantiopure pharmaceuticals.
- [1] Itsuno, S.; Chiba, M.; Takahashi, M.; Arakawa, Y.; Haraguchi, N. Asymmetric hydrogenation of aromatic ketones using polymeric catalyst prepared from polymer-supported 1,2-diamine. J. Organomet. Chem. 2006, 691 (19), 3942-3951. View Source
